![molecular formula C23H22ClN3O7 B2529073 Ethyl 1-(2-chlorophenyl)-4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899942-98-4](/img/structure/B2529073.png)
Ethyl 1-(2-chlorophenyl)-4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
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Description
The compound , Ethyl 1-(2-chlorophenyl)-4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate, is a complex organic molecule that appears to be related to a family of compounds with potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as chlorophenyl groups, ethyl esters, and heterocyclic components, which can provide insights into the synthesis, structure, and properties of the compound of interest.
Synthesis Analysis
The synthesis of related compounds often involves cyclization reactions and interactions with hydrazines. For instance, the cyclization reaction of N-(4-chlorophenyl)-β-alanine with piperidine catalyst led to the formation of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, which further reacted with hydrazines to yield various derivatives . Similarly, ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was shown to react with substituted hydrazines to produce regioisomeric pyrazoles . These studies suggest that the compound of interest could potentially be synthesized through similar cyclization and substitution reactions involving chlorophenyl precursors and hydrazines.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as IR, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction . For example, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate was determined by single-crystal X-ray diffraction, revealing two crystallographically independent molecules in the asymmetric unit . These techniques are likely applicable to the compound of interest for determining its molecular structure and confirming its synthesis.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes the formation of hydrazones and subsequent transformation under acidic conditions , as well as selective formation of pyrazoles from reactions with hydrazines . These reactions are indicative of the potential reactivity of the compound of interest, which may also form similar structures under the right conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include their crystalline structure, as well as the presence of intramolecular hydrogen bonds and π-π interactions that contribute to their structural stability . For instance, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate exhibits intramolecular C-H...O hydrogen bonds and π-π interactions, as confirmed by X-ray diffraction and Hirshfeld surface analysis . These properties are likely to be relevant to the compound of interest, influencing its solubility, stability, and potential interactions with biological targets.
Scientific Research Applications
Synthesis Techniques
A notable approach in the synthesis of complex organic compounds involves the cyclocondensation reaction, which has been demonstrated by Machado et al. (2011) through the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates from ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates. This method highlights the efficiency and regioselectivity under ultrasound irradiation, significantly reducing reaction times and yielding high product purity (Machado et al., 2011).
Chemical Transformations
Research on the transformation of ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with hydrazines showcases the potential for producing regioisomeric pyrazoles, indicating the versatility of this compound in synthesizing diverse heterocyclic structures. This process reveals the conditions for selective formation of distinct pyrazole derivatives, emphasizing the compound's utility in chemical synthesis and modification (Mikhed’kina et al., 2009).
Potential Antimicrobial Activity
The synthesis and characterization of new quinazolines, as demonstrated by Desai et al. (2007), involve reactions that lead to compounds with potential antimicrobial activities. The process involves reacting ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate with hydrazine hydrate among other steps, resulting in compounds tested against various bacterial and fungal strains. This research underlines the significance of such chemical compounds in developing new antimicrobial agents (Desai et al., 2007).
properties
IUPAC Name |
ethyl 1-(2-chlorophenyl)-4-[2-(2,4-dimethoxyanilino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O7/c1-4-33-23(30)22-19(12-21(29)27(26-22)17-8-6-5-7-15(17)24)34-13-20(28)25-16-10-9-14(31-2)11-18(16)32-3/h5-12H,4,13H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVWOOCMNSHGEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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